1-fluoro-N-methoxy-N-methyl-cyclobutanecarboxamide
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Overview
Description
1-Fluoro-N-methoxy-N-methyl-cyclobutanecarboxamide is an organic compound with the molecular formula C7H12FNO2 It is a fluorinated cyclobutanecarboxamide derivative, which means it contains a cyclobutane ring with a carboxamide group, and it is substituted with a fluorine atom, a methoxy group, and a methyl group
Preparation Methods
The synthesis of 1-fluoro-N-methoxy-N-methyl-cyclobutanecarboxamide typically involves multi-step organic reactions starting from suitable precursor materials. The synthetic route may include the following steps:
Formation of the cyclobutane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the carboxamide group: This step involves the conversion of a precursor compound to a carboxamide derivative.
Methoxylation and methylation: The addition of the methoxy and methyl groups can be achieved through nucleophilic substitution reactions using methanol and methyl iodide, respectively
Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
1-Fluoro-N-methoxy-N-methyl-cyclobutanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced products.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom or the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carboxamide group can undergo hydrolysis in the presence of acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: This compound may be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-fluoro-N-methoxy-N-methyl-cyclobutanecarboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom can enhance binding affinity and selectivity, while the methoxy and methyl groups can influence the compound’s pharmacokinetic properties .
Comparison with Similar Compounds
1-Fluoro-N-methoxy-N-methyl-cyclobutanecarboxamide can be compared with other similar compounds, such as:
1-Fluoro-N-methyl-cyclobutanecarboxamide: Lacks the methoxy group, which may result in different chemical and biological properties.
N-Methoxy-N-methyl-cyclobutanecarboxamide: Lacks the fluorine atom, which can affect its reactivity and binding interactions.
1-Fluoro-cyclobutanecarboxamide:
Properties
IUPAC Name |
1-fluoro-N-methoxy-N-methylcyclobutane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c1-9(11-2)6(10)7(8)4-3-5-7/h3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HANZJYHULPUBAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1(CCC1)F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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